

In-Depth Technical Guide to the Health and Safety of 9,10-Dimethylantracene

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Compound of Interest

Compound Name: 9,10-Dimethylantracene

Cat. No.: B165754

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This guide provides comprehensive health and safety information for **9,10-Dimethylantracene** (DMA), tailored for researchers, scientists, and professionals in drug development. It encompasses physicochemical properties, toxicological data, metabolic pathways, and recommended safety protocols.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **9,10-Dimethylantracene**.

Table 1: Physicochemical Properties of **9,10-Dimethylantracene**

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₄	[1][2][3][4][5]
Molar Mass	206.28 g/mol	[1][4][5][6]
CAS Number	781-43-1	[2][3][4][5]
Appearance	Yellow crystals or crystalline powder	[1][2][3]
Melting Point	182-184 °C	[1][4][5][7]
Boiling Point	360 °C	[6]
Water Solubility	Insoluble (5.60 x 10 ⁻² mg/L at 25 °C)	[1][6]
Solubility in Organic Solvents	Soluble in toluene, benzene, and ethanol	[1][2]
Vapor Pressure	2.47 x 10 ⁻⁶ mmHg at 25 °C	[6]
Log Kow (Octanol/Water Partition Coefficient)	5.69	[6]

Table 2: Toxicological and Safety Information for **9,10-Dimethylanthracene**

Parameter	Information	Reference
GHS Hazard Statements	H312 (Harmful in contact with skin), H317 (May cause an allergic skin reaction), H332 (Harmful if inhaled), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H351 (Suspected of causing cancer)	[6]
Hazard Symbols	Xn (Harmful)	[1]
Risk Phrases (pre-GHS)	R20/21 (Harmful by inhalation and in contact with skin), R42/43 (May cause sensitization by inhalation and skin contact)	[1][3]
Acute Toxicity	No specific LD50 or LC50 data available, but classified as harmful via dermal and inhalation routes.	[6][8]
Carcinogenicity	Questionable carcinogen with experimental carcinogenic and tumorigenic data. Not listed as a carcinogen by NTP, IARC, ACGIH, or CA Prop 65.	[3][6]
Genotoxicity	Showed weak genotoxicity in Drosophila melanogaster studies, with 83% of genotoxic events attributed to mitotic recombination.	[2][6]
Ecotoxicity	Suppressed cell proliferation in the freshwater fish Lepomis macrochirus (bluegill).	[2][6]
RTECS Number	CA9685000	[1][7]

Experimental Protocols

Detailed experimental protocols for **9,10-Dimethylanthracene** are not extensively published. The following sections provide representative methodologies for key toxicological assays based on available literature and standard laboratory practices.

In Vitro Metabolism Assay using Rat Liver Microsomes

This protocol is a generalized procedure for assessing the metabolic fate of **9,10-Dimethylanthracene**. The metabolism of DMA by rat-liver microsomal preparations has been previously examined, identifying several key metabolites.^{[1][9]}

Objective: To identify and characterize the metabolites of **9,10-Dimethylanthracene** when incubated with rat liver microsomes.

Materials:

- **9,10-Dimethylanthracene**
- Pooled rat liver microsomes (from Sprague-Dawley rats, pre-treated with inducers like 3-methylcholanthrene if required)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (pH 7.4)
- Quenching solvent (e.g., cold acetonitrile or methanol)
- Analytical standards of potential metabolites (if available)
- High-Performance Liquid Chromatography (HPLC) system with UV and/or mass spectrometry (MS) detection

Procedure:

- Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes

(typically 0.5-1.0 mg/mL protein concentration).

- Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
- Initiation of Reaction: Add **9,10-Dimethylanthracene** (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 μ M) to the pre-incubated mixture to start the reaction.
- Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of cold quenching solvent. This precipitates the proteins.
- Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
- Analytical Method: Analyze the supernatant using a validated HPLC-UV/MS method to separate and identify the parent compound and its metabolites. Compare the retention times and mass spectra with those of authentic standards, if available.

Genotoxicity Assessment using the *Drosophila melanogaster* Wing Spot Test (Somatic Mutation and Recombination Test - SMART)

This protocol outlines a representative procedure for the wing spot test, which has been used to evaluate the genotoxicity of **9,10-Dimethylanthracene**.^{[2][6]}

Objective: To assess the mutagenic and recombinagenic potential of **9,10-Dimethylanthracene** in the somatic cells of *Drosophila melanogaster*.

Materials:

- *Drosophila melanogaster* strains with appropriate genetic markers for the wing spot test (e.g., trans-heterozygous for multiple wing hairs (mwh) and flare (flr³)).

- Standard Drosophila medium.
- **9,10-Dimethylantracene**.
- Solvent for DMA (e.g., a mixture of Tween-80 and water).
- Positive control (e.g., ethyl methanesulfonate - EMS).
- Negative control (solvent only).

Procedure:

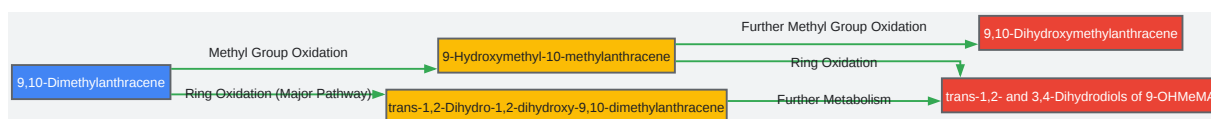
- Fly Crosses: Set up crosses between virgin females and males of the appropriate strains to produce larvae that are trans-heterozygous for the wing spot markers.
- Preparation of Treatment Medium: Prepare the Drosophila medium containing different concentrations of **9,10-Dimethylantracene**. Also, prepare the negative and positive control media.
- Larval Treatment: Transfer third-instar larvae (approximately 72 hours old) from the crosses to the prepared treatment and control vials. Allow the larvae to feed on the respective media until pupation.
- Development: Maintain the vials at a controlled temperature (e.g., 25°C) and humidity until the adult flies eclose.
- Wing Mounting and Scoring: Collect the eclosed adult flies and remove their wings. Mount the wings on microscope slides.
- Microscopic Analysis: Under a microscope (at approximately 400x magnification), score the wings for the presence of mutant spots (single spots and twin spots). Single spots can result from various genetic events, while twin spots are primarily due to mitotic recombination.
- Data Analysis: Statistically analyze the frequency of spots per wing for each treatment group compared to the negative control to determine if **9,10-Dimethylantracene** induces a significant increase in mutations or recombination events.

Pathways and Workflows

The following diagrams illustrate the metabolic pathway of **9,10-Dimethylanthracene**, a proposed signaling pathway for its carcinogenic activity based on a related compound, and generalized experimental workflows.

Metabolic Pathway of 9,10-Dimethylanthracene

The metabolism of **9,10-Dimethylanthracene** in rat liver microsomes primarily involves oxidation of the methyl groups and the aromatic ring.^{[1][9]}

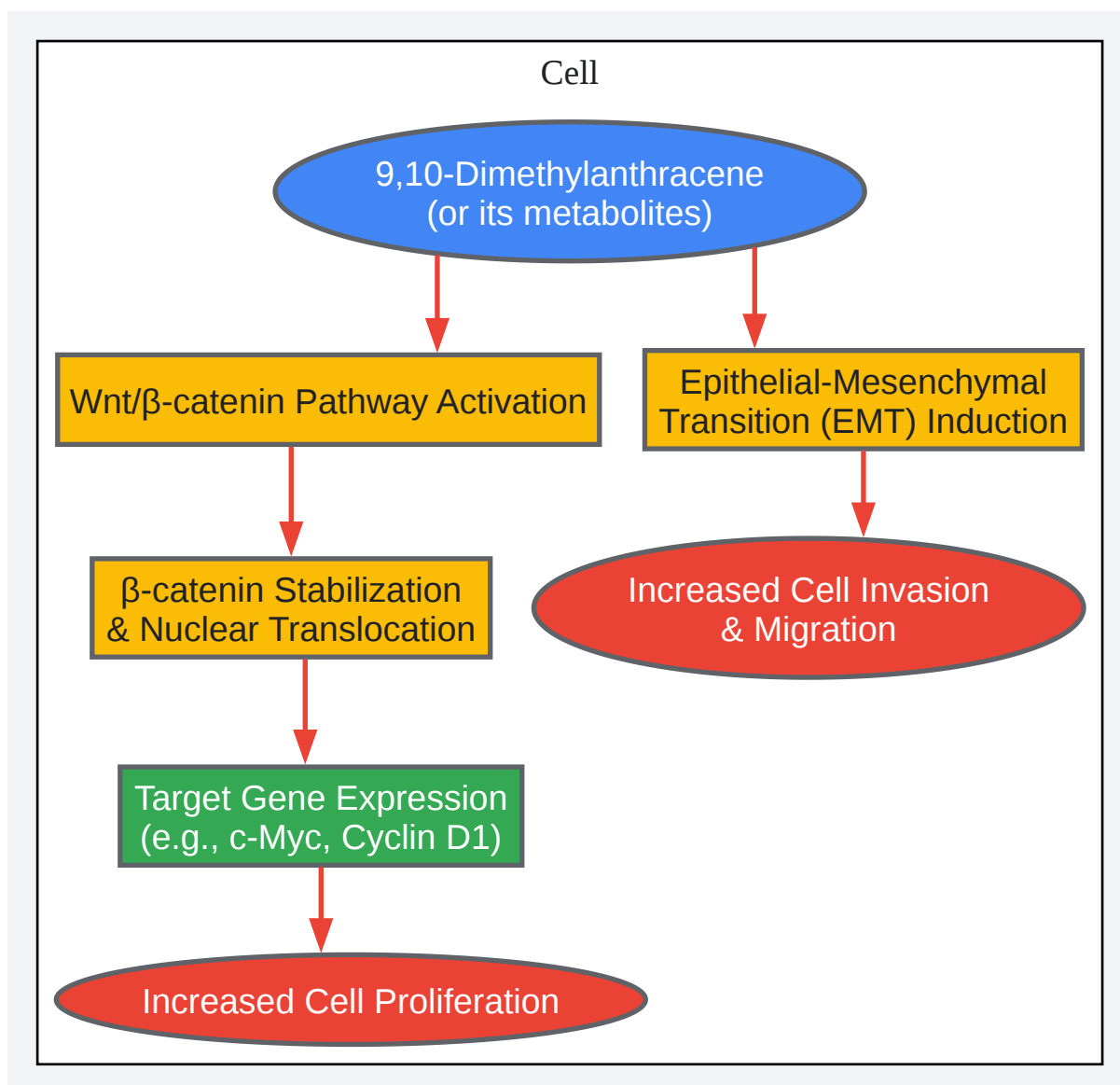


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Caption: Metabolic pathway of **9,10-Dimethylanthracene** in rat liver microsomes.

Proposed Signaling Pathway for Carcinogenicity

While a specific signaling pathway for **9,10-Dimethylanthracene** has not been elucidated, the closely related and more potent carcinogen, 7,12-Dimethylbenz[a]anthracene (DMBA), has been shown to activate the Wnt/ β -catenin pathway and promote the epithelial-mesenchymal transition (EMT), key processes in carcinogenesis. This pathway is proposed as a potential mechanism for the weak carcinogenicity of **9,10-Dimethylanthracene**.

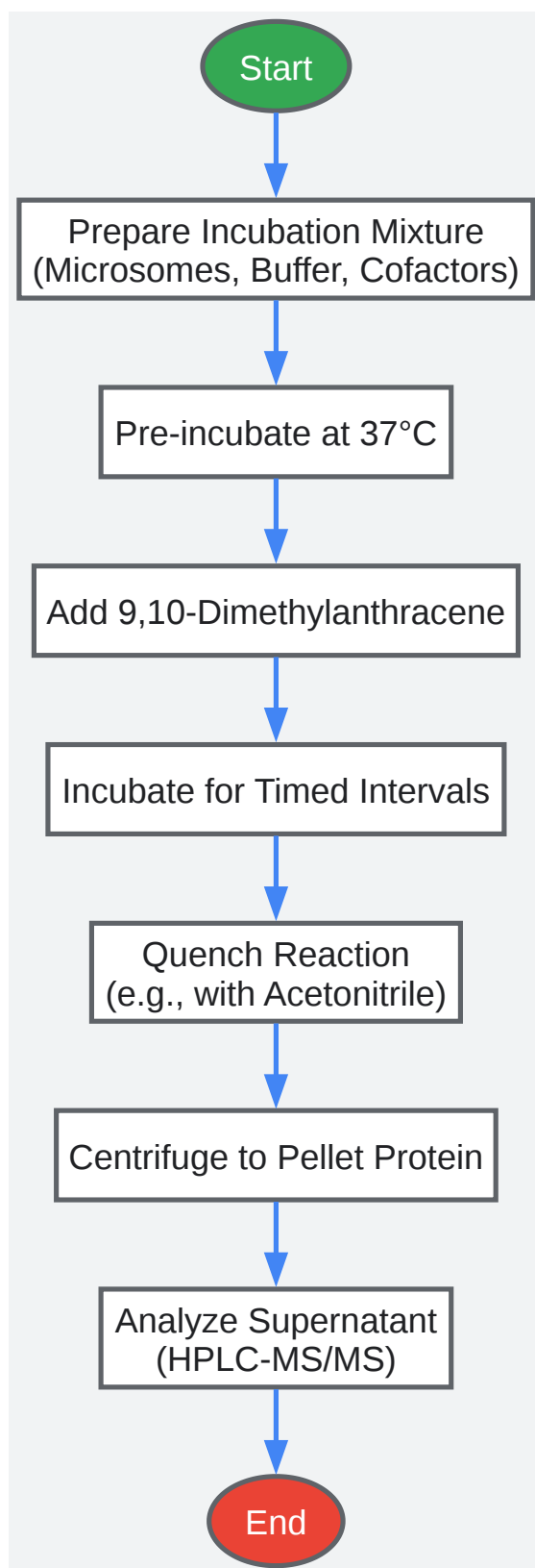


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Caption: Proposed carcinogenic signaling pathway for **9,10-Dimethylantracene**.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for studying the metabolism of a compound using liver microsomes.

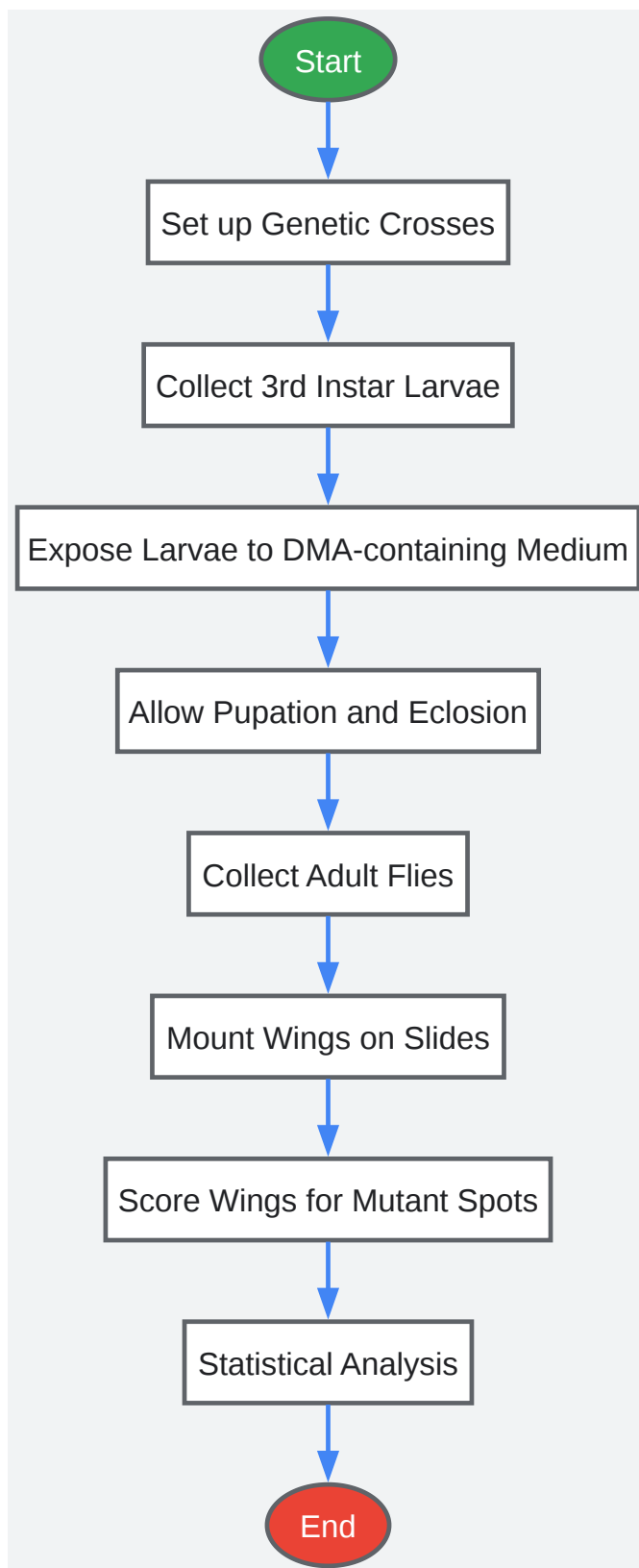


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Caption: Workflow for an in vitro metabolism study using liver microsomes.

Experimental Workflow for Drosophila Wing Spot Test

This diagram outlines the key steps in performing a Somatic Mutation and Recombination Test (SMART) in Drosophila.



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Caption: Workflow for the *Drosophila melanogaster* wing spot test.

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